molecular formula C18H14N2O5 B3056366 Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- CAS No. 708263-68-7

Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-

Cat. No.: B3056366
CAS No.: 708263-68-7
M. Wt: 338.3 g/mol
InChI Key: WGTQMDIOPUYGIF-UHFFFAOYSA-N
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Description

"Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-" (CAS: 1564266-70-1) is a substituted isoquinoline-3-carboxamide derivative. Structurally, it features a glycine residue linked via an amide bond to a 4-hydroxy-7-phenoxy-substituted isoquinoline scaffold. This compound is primarily recognized as an impurity (Impurity 35) in the synthesis of Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes treatment . Its molecular formula is C₁₈H₁₄N₂O₅, with a molecular weight of 346.32 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-hydroxy-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-15(22)10-20-18(24)16-17(23)14-7-6-13(8-11(14)9-19-16)25-12-4-2-1-3-5-12/h1-9,23H,10H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTQMDIOPUYGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=CN=C(C(=C3C=C2)O)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472297
Record name Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708263-68-7
Record name Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- typically involves multiple steps, starting with the preparation of the isoquinoline core. The phenoxy group is introduced through a nucleophilic substitution reaction, followed by the attachment of the glycine moiety via an amide bond formation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The isoquinoline ring can be reduced under specific conditions to yield dihydroisoquinoline derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Treatment of Anemia

Roxadustat has been developed and tested primarily for the treatment of anemia in patients with CKD. Clinical trials have demonstrated its efficacy in increasing hemoglobin levels without the need for blood transfusions or traditional erythropoiesis-stimulating agents (ESAs) .

Cancer Research

Recent studies have explored the potential of Roxadustat in cancer therapy, particularly in enhancing the effectiveness of chemotherapy and radiotherapy by improving oxygenation in tumors . The stabilization of HIFs may promote better perfusion and oxygen delivery to hypoxic tumor regions, potentially increasing the sensitivity of tumors to treatment.

Biochemical Research

Roxadustat has also been utilized in various biochemical studies focusing on cellular responses to hypoxia. Its ability to modulate HIF pathways makes it a valuable tool for researchers investigating cellular metabolism, angiogenesis, and the adaptive responses of cells to low oxygen environments .

Safety and Pharmacokinetics

In clinical settings, Roxadustat has shown a favorable safety profile, with most adverse effects being mild to moderate. The pharmacokinetics of Roxadustat indicate a half-life that supports once-weekly dosing, making it a convenient option for long-term management of anemia .

Mechanism of Action

The mechanism of action of Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Isoquinoline-3-Carboxamide Family

Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- 4-OH, 7-PhO, 3-carboxamide-glycine C₁₈H₁₄N₂O₅ 346.32 Saxagliptin impurity; lab synthesis
N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine (Roxadustat) 1-CH₃, 4-OH, 7-PhO, 3-carboxamide-glycine C₁₉H₁₆N₂O₅ 352.34 HIF-PH inhibitor; treats anemia (FDA-approved)
N-[(4-Hydroxy-7-isopropoxy-isoquinolin-3-yl)carbonyl]glycine (Compound 3) 4-OH, 7-OCH(CH₃)₂, 3-carboxamide-glycine C₁₇H₁₈N₂O₅ 330.34 Drug candidate; studied for CID behavior
N-[(1-Chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-yl)carbonyl]glycine (Compound 1) 1-Cl, 4-OH, 7-OCH(CH₃)₂, 3-carboxamide-glycine C₁₇H₁₇ClN₂O₅ 364.79 Preclinical candidate; gas-phase stability studies

Key Observations :

  • Substituent Effects: The presence of a 1-methyl group (as in Roxadustat) enhances metabolic stability compared to the non-methylated parent compound, likely due to steric hindrance against enzymatic degradation .
  • Phenoxy vs.
  • Chlorine Substitution : The 1-chloro derivative (Compound 1) exhibits altered collision-induced dissociation (CID) behavior, forming reversible water adducts in gas-phase studies, which may correlate with in vivo stability .
Functional Analog: Peliglitazar (BMS-426707-1)

Key differences include:

  • Core Structure: Peliglitazar features an oxazolyl-ethoxy-phenyl-ethyl group instead of an isoquinoline scaffold.
  • Pharmacology : Acts as a dual PPAR-α/γ agonist, unlike the HIF-PH inhibitory activity of Roxadustat or the impurity role of the target compound .

Research Findings and Stability Data

Stability and Dissociation Behavior
  • Gas-Phase Stability: Substituted isoquinoline-3-carboxamides (e.g., Compound 1) form multiple reversible water adducts during CID, a phenomenon attributed to the hydroxyl and carboxamide groups’ interactions. This behavior may influence LC-MS/MS analytical protocols for detecting impurities like the target compound .
  • Thermal Stability : Roxadustat (methyl analog) has a melting point >250°C and requires storage at 2–8°C for long-term stability, whereas the target compound’s thermal properties remain uncharacterized .
Pharmacokinetic and LogP Data
Compound LogP Solubility (mg/mL) Half-Life (h) References
Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- ~3.5* Not reported Not reported
Roxadustat 3.90 0.1 (aqueous) 12–15
Peliglitazar 4.2 <0.01 6–8

*Predicted using analogous structures.

Biological Activity

Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- is a complex chemical compound with significant implications in various fields of biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Characteristics

  • Molecular Formula : C19H16N2O5
  • Molecular Weight : 352.34 g/mol
  • CAS Number : 708263-68-7

The compound features a glycine backbone linked to a phenoxy group and an isoquinoline moiety, which contribute to its unique biological properties.

Synthesis Methods

The synthesis of Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- typically involves multi-step organic reactions:

  • Preparation of Isoquinoline Core : This is the foundational step where the isoquinoline structure is synthesized.
  • Introduction of Phenoxy Group : A nucleophilic substitution reaction introduces the phenoxy group.
  • Formation of Amide Bond : The glycine moiety is attached through an amide bond formation.

These reactions often require specific organic solvents and catalysts to optimize yield and purity .

The biological activity of Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Modulation : The compound can bind to active or allosteric sites on enzymes, altering their activity. This modulation can influence metabolic pathways and signal transduction processes.
  • Receptor Interaction : It may interact with specific receptors involved in neurotransmission and inflammatory responses, suggesting potential roles in neurological and inflammatory conditions .

1. Anti-Cancer Activity

Recent studies have indicated that compounds similar to Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- exhibit anti-cancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. For instance, the modulation of pathways involving B7-H4 has shown promise in enhancing immune responses against tumors .

2. Neuroprotective Effects

Research has suggested that this compound may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Its structural components allow it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .

3. Anti-inflammatory Properties

Glycine derivatives have been studied for their ability to reduce inflammation in various models. The phenoxy group may play a crucial role in mediating these effects through the inhibition of pro-inflammatory cytokines .

Case Studies

StudyFindingsImplications
Zhu et al. (2009)Demonstrated reduced tumor growth in B7-H4 knockout mice treated with glycine derivativesSupports the use of glycine derivatives in cancer therapy
Suh et al. (2006)Found that glycine compounds modulate T-cell responsesIndicates potential for immunotherapy applications

Q & A

Q. Table 1: Reaction Yield Optimization Parameters

ParameterOptimal RangeImpact on Yield
Coupling agentEDC:HOBt (1:1 molar)Maximizes amide bond formation
Temperature0–4°C (coupling step)Reduces hydrolysis
SolventAnhydrous DMFEnhances solubility
Purification methodPreparative HPLCRemoves byproducts (e.g., desmethyl impurities)

Basic: Which analytical techniques are essential for characterizing structural integrity and purity?

Methodological Answer:

  • HPLC-UV/MS : Use a C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile (gradient: 10–90% ACN over 20 min). Monitor at 254 nm. MS (ESI+) confirms molecular ion [M+H]+ at m/z 353.1 .
  • NMR spectroscopy : Key signals include δ 8.45 ppm (isoquinoline H-1), δ 6.85–7.40 ppm (phenoxy aromatic protons), and δ 3.90–4.20 ppm (glycine CH2) .
  • XRD for polymorphism : Analyze crystalline forms (e.g., anhydrous vs. hydrates) using Cu-Kα radiation (λ = 1.5418 Å). Roxadustat exhibits monoclinic P2₁/c symmetry .

Q. Table 2: Critical NMR Assignments

Proton Environmentδ (ppm)Multiplicity
Isoquinoline H-18.45Singlet
Phenoxy C6H56.85–7.40Multiplet
Glycine CH23.90–4.20Doublet

Advanced: How to design in vitro assays for evaluating HIF-prolyl hydroxylase (PHD) inhibition activity?

Methodological Answer:

  • Enzyme inhibition assay : Use recombinant human PHD2 (10 nM) in Tris-HCl buffer (pH 7.5) with Fe²⁺ (50 µM), ascorbate (2 mM), and 2-oxoglutarate (100 µM). Incubate with test compound (0.1–10 µM) and HIF-1α-derived peptide substrate (200 µM). Quench with 1% TFA and quantify hydroxylated peptide via LC-MS/MS .
  • Hypoxia-mimetic activity : Treat Hep3B cells with 1–50 µM compound for 24 hours under normoxia. Measure HIF-1α stabilization via Western blot (anti-HIF-1α antibody) and EPO mRNA levels via qPCR .

Q. Key Considerations :

  • Include controls (e.g., dimethyloxalylglycine as a positive inhibitor).
  • Account for off-target effects by testing PHD isoform selectivity (PHD1/3 vs. PHD2) .

Advanced: How to resolve contradictions between computational stability predictions and experimental degradation data?

Methodological Answer:

  • Forced degradation studies : Expose the compound to hydrolytic (0.1 M HCl/NaOH, 40°C), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation products via HPLC-UV/MS. Common impurities include N-oxide (Δ m/z +16) and desmethyl (Δ m/z -14) derivatives .
  • Computational validation : Perform DFT calculations (B3LYP/6-311++G(2d,2p)) to model degradation pathways. Compare HOMO-LUMO gaps (e.g., ΔE = 4.2 eV predicts susceptibility to oxidation) with experimental LC-MS data .

Q. Table 3: Stability Study Findings

ConditionMajor DegradantIdentified By
Acidic hydrolysisDesmethyl impurityMS [M+H]+ 339.1
PhotolysisN-oxide derivativeMS [M+H]+ 369.1
OxidationQuinone intermediateUV λmax 290 nm

Advanced: What strategies mitigate batch-to-batch variability in solid-state formulations?

Methodological Answer:

  • Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate stable forms. Characterize via DSC (melting endotherm ~220°C for Form I) and dynamic vapor sorption (DVS) to assess hygroscopicity .
  • Excipient compatibility : Co-process with mannitol or PVP-K30 (1:1 w/w) to prevent amorphous conversion during lyophilization. Monitor via PXRD (absence of halo patterns) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-
Reactant of Route 2
Reactant of Route 2
Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-

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